molecular formula C19H24N6O5S B2365689 1-(2-((4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1421457-56-8

1-(2-((4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2365689
CAS No.: 1421457-56-8
M. Wt: 448.5
InChI Key: KOZOIPROMVTVIZ-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by techniques such as FTIR, proton NMR, 13 C NMR, UV–Visible .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Mallesha et al. (2012) focused on synthesizing a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluating their antiproliferative effect against human cancer cell lines. Compounds demonstrated significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings and found them to exhibit strong antimicrobial activity. This indicates a potential application in developing new antimicrobial agents (Krolenko et al., 2016).

Biological Activity of Thiazolidinedione Derivatives

Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones using a range of heterocyclic models derived from drug-like molecules. These compounds showed promising antibacterial activity, especially those bearing pyridine or piperazine moieties (Mohanty et al., 2015).

Anticonvulsant Activity

Rybka et al. (2017) described a series of 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents, highlighting compounds with specific modifications that displayed a more beneficial protective index than well-known antiepileptic drugs. This suggests the chemical structure could be a candidate for anticonvulsant drug development (Rybka et al., 2017).

Anticancer Agents

Rehman et al. (2018) aimed to synthesize piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluate them as anticancer agents. Some compounds demonstrated strong anticancer activity, suggesting the potential efficacy of such structures in cancer therapy (Rehman et al., 2018).

Mechanism of Action

While the mechanism of action for your specific compound is not available, it’s worth noting that some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential for a wide range of applications, including pharmaceuticals and energetic materials .

Properties

IUPAC Name

1-[2-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S/c1-14-21-19(22-30-14)15-5-6-16(20-13-15)23-7-9-24(10-8-23)31(28,29)12-11-25-17(26)3-2-4-18(25)27/h5-6,13H,2-4,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZOIPROMVTVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCN4C(=O)CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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